![molecular formula C19H15N3O B8197616 (S)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8197616.png)
(S)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoline derivatives. This compound is of significant interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and catalysis. The presence of the bipyridine moiety and the oxazoline ring imparts unique chemical properties to the compound, making it a valuable ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of 2-bromopyridine with 2-lithiopyridine under anhydrous conditions.
Oxazoline Ring Formation: The oxazoline ring is formed by reacting an amino alcohol with a carboxylic acid derivative, such as an acid chloride or ester, under dehydrating conditions.
Coupling of Bipyridine and Oxazoline Units: The final step involves coupling the bipyridine moiety with the oxazoline ring through a condensation reaction, often facilitated by a base such as triethylamine.
Industrial Production Methods
Industrial production of (S)-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an amine or other reduced forms.
Substitution: The bipyridine moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, and the reactions are usually carried out under reflux conditions.
Major Products
Oxidation: Oxidized derivatives such as oxazoles.
Reduction: Reduced forms such as amines.
Substitution: Substituted bipyridine derivatives with various functional groups.
科学的研究の応用
(S)-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and asymmetric catalysis.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action of (S)-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can activate the metal center, facilitating various catalytic processes. The oxazoline ring provides additional steric and electronic effects, enhancing the compound’s reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
- (S)-2-([2,2’-Bipyridin]-6-yl)-4-methyl-4,5-dihydrooxazole
- (S)-2-([2,2’-Bipyridin]-6-yl)-4-ethyl-4,5-dihydrooxazole
- (S)-2-([2,2’-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole
Uniqueness
(S)-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole is unique due to the presence of the phenyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its effectiveness as a ligand in asymmetric catalysis and coordination chemistry, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(4S)-4-phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-2-7-14(8-3-1)18-13-23-19(22-18)17-11-6-10-16(21-17)15-9-4-5-12-20-15/h1-12,18H,13H2/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXGHXWEYNBAAR-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

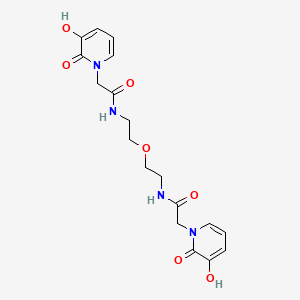
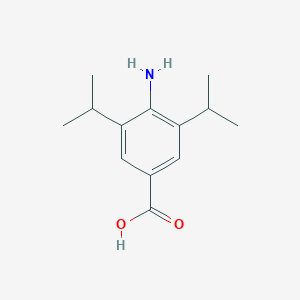
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8197553.png)
![4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8197576.png)
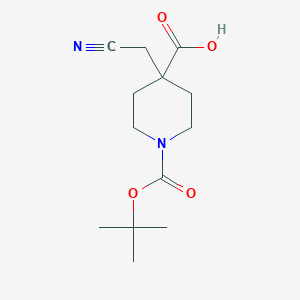
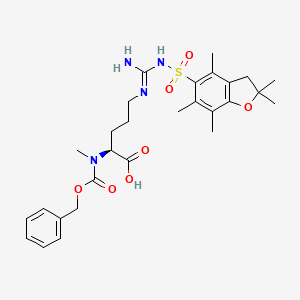
![(3aS,8aR)-2-([2,2'-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8197590.png)
![2-amino-4-[3,5-bis(3-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8197593.png)
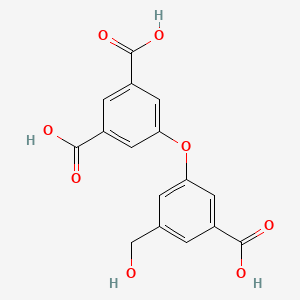
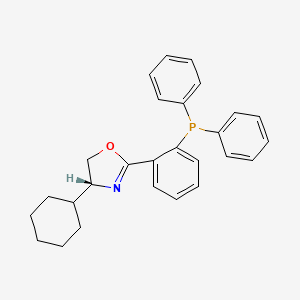
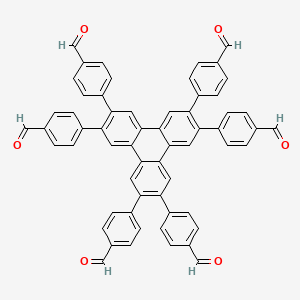
![4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B8197621.png)
![Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde](/img/structure/B8197624.png)
